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Compound of Interest

Compound Name: Influenza NP (311-325)

Cat. No.: B12373292 Get Quote

Introduction

The Influenza Nucleoprotein (NP) is a critical structural component of the influenza virus,

playing a vital role in viral replication and host immune response. The peptide fragment

spanning amino acids 311-325 of the NP protein is a well-characterized, immunodominant

MHC class II restricted epitope.[1][2][3] In mouse models, this peptide elicits a strong CD4+ T-

cell response, leading to the production of key cytokines like interferon-gamma (IFN-γ).[2][3] As

such, the synthetic Influenza NP (311-325) peptide is an invaluable tool for researchers in

immunology, vaccine development, and drug discovery to study T-cell activation, screen for

antiviral compounds, and develop novel influenza vaccines.

The specific amino acid sequence for this peptide is Gln-Val-Tyr-Ser-Leu-Ile-Arg-Pro-Asn-Glu-

Asn-Pro-Ala-His-Lys (QVYSLIRPNENPAHK).[2][4][5] To ensure the reliability and

reproducibility of experimental results, the peptide must be synthesized at high purity. The

standard method for its production is Fmoc solid-phase peptide synthesis (SPPS), followed by

purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Principle of Methodology

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic

peptides.[8][9] This process involves the stepwise addition of amino acids to a growing peptide

chain that is anchored to an insoluble resin support.[6][10] The α-amino group of each

incoming amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl

(Fmoc) group, while the amino acid side chains have acid-labile protecting groups. This
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orthogonal protection strategy allows for the selective removal of the Fmoc group at each cycle

without disturbing the side-chain protectors or the resin linkage.[6]

The SPPS cycle consists of three primary steps:

Fmoc Deprotection: The N-terminal Fmoc group is removed with a weak base, typically

piperidine, to expose a free amine.[6]

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling

reagent and reacts with the free amine to form a peptide bond.[6][8]

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is

cleaved from the resin and the side-chain protecting groups are removed simultaneously using

a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8][11]

Following synthesis, the crude peptide is purified to a high degree using reversed-phase high-

performance liquid chromatography (RP-HPLC). RP-HPLC separates the target peptide from

synthesis-related impurities based on hydrophobicity.[7] The final purity and identity of the

peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[12][13][14]

Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of Influenza NP (311-325) on a Rink Amide

resin, which will yield a C-terminally amidated peptide.

Materials:

Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

Fmoc-protected amino acids (Fmoc-L-Gln(Trt)-OH, Fmoc-L-Val-OH, etc.)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)
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Piperidine

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Peptide synthesis vessel

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

[6]

Initial Fmoc Deprotection:

Drain the DMF.

Add a 20% (v/v) solution of piperidine in DMF to the resin.[6]

Agitate for 5 minutes, then drain.

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6]

Amino Acid Coupling (First Amino Acid: Lys):

In a separate vial, dissolve 3 equivalents of Fmoc-L-Lys(Boc)-OH and 2.9 equivalents of

HCTU in DMF.

Add 6 equivalents of DIPEA to the amino acid solution and vortex for 1-2 minutes to

activate.

Add the activated amino acid solution to the deprotected resin.

Agitate at room temperature for 1-2 hours.

Drain the coupling solution and wash the resin with DMF (3-5 times).
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Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling)

for each subsequent amino acid in the sequence (His, Ala, Pro, etc.), working backward from

the C-terminus to the N-terminus.

Final Deprotection: After the final amino acid (Gln) has been coupled, perform a final Fmoc

deprotection (Step 2).

Final Wash and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3

times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

Dry peptide-resin

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

[8]

Cold diethyl ether

Procedure:

Place the dry peptide-resin in a suitable reaction vial.

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]

Agitate gently at room temperature for 2-3 hours.[8]

Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge

tube containing cold diethyl ether (approx. 40 mL).

Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
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Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this

step twice.

After the final wash, gently dry the peptide pellet under a stream of nitrogen to remove

residual ether.

Lyophilize the crude peptide to obtain a fluffy white powder.

Protocol 3: Purification by Preparative RP-HPLC

Materials:

Lyophilized crude peptide

HPLC-grade water, acetonitrile (ACN), and TFA

Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If

solubility is an issue, a small percentage of ACN can be added. Filter the solution through a

0.45 µm filter.

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and

5% Mobile Phase B.

Method:

Inject the dissolved crude peptide onto the column.

Run a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15-

20 mL/min.
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Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

Fraction Collection: Collect fractions (e.g., 2-5 mL each) corresponding to the major peak,

which should represent the target peptide.

Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled

solution and lyophilize to obtain the final purified peptide.

Protocol 4: Quality Control and Characterization

Analytical RP-HPLC:

Column: Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)

Mobile Phases: As above.

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.

Analysis: Inject a small amount of the purified peptide to confirm its purity, which should

appear as a single major peak.

Mass Spectrometry:

Technique: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser

Desorption/Ionization (MALDI-TOF) to determine the molecular weight of the purified

peptide.[13][14]

Analysis: The observed mass should match the calculated theoretical mass of the peptide.

Data Presentation
Table 1: Characterization of Synthetic Influenza NP (311-325) Peptide
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Parameter Theoretical Value
Observed Value
(Example)

Method

Amino Acid Sequence QVYSLIRPNENPAHK - -

Molecular Formula C₇₉H₁₂₅N₂₃O₂₂ - -

Average Molecular

Weight
1789.02 g/mol 1789.1 Da ESI-MS

Purity >95% 98.5%
Analytical RP-HPLC

(220 nm)

Appearance White Powder White Powder Visual

Net Peptide Content Not Determined ~75-85% (Typical) Amino Acid Analysis

Note: Net peptide content is typically lower than purity due to the presence of counter-ions

(e.g., TFA) and bound water.

Visualization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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